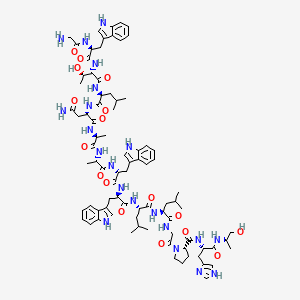
5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one, commonly known as HPPH, is a pyrazine derivative that has gained significant attention in scientific research due to its potential applications in photodynamic therapy (PDT). HPPH is a photosensitizer, meaning it can be activated by light to produce reactive oxygen species (ROS) that can damage cancer cells.
科学研究应用
HPPH has been extensively studied for its potential applications in 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one, a non-invasive cancer treatment that involves the use of photosensitizers and light to destroy cancer cells. HPPH has shown promising results in preclinical studies for the treatment of various types of cancer, including head and neck, lung, and breast cancer. HPPH has also been studied for its potential use in imaging cancer cells, as it can be detected using fluorescence imaging techniques.
作用机制
HPPH is activated by light in the presence of oxygen to produce ROS, which can damage cancer cells. The ROS generated by HPPH can cause oxidative stress, leading to cell death. HPPH has been shown to accumulate selectively in cancer cells, making it a promising photosensitizer for cancer treatment.
Biochemical and Physiological Effects:
HPPH has been shown to have minimal toxicity and side effects in preclinical studies. However, further research is needed to determine the long-term effects of HPPH on the body. HPPH has been shown to accumulate selectively in cancer cells, making it a promising photosensitizer for cancer treatment.
实验室实验的优点和局限性
One of the advantages of using HPPH as a photosensitizer is its selectivity for cancer cells, which can lead to fewer side effects compared to traditional cancer treatments. HPPH is also relatively easy to synthesize, making it accessible for research purposes. However, one limitation of using HPPH is its limited solubility in water, which can affect its effectiveness in vivo.
未来方向
There are several future directions for research on HPPH. One area of focus is the development of new methods for synthesizing HPPH that can improve its solubility and effectiveness. Another area of focus is the optimization of 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one protocols using HPPH, including determining the optimal dose and light intensity for treatment. Additionally, further research is needed to determine the long-term effects of HPPH on the body and its potential applications in other areas of medicine, such as imaging and diagnosis.
合成方法
HPPH can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and oxidation reactions. One of the most common methods involves the reaction of 2,3,5,6-tetrafluorophenol with 4-penten-1-ol and hydrazine hydrate in the presence of a base. The resulting product is then oxidized to produce HPPH. Other methods involve the use of different starting materials and reagents to produce HPPH.
属性
IUPAC Name |
5-hydroxy-6-pent-4-enyl-1H-pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-3-4-5-7-9(13)10-6-8(12)11-7/h2,6H,1,3-5H2,(H,10,13)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQMFLQDFNWVTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=C(N=CC(=O)N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668114 |
Source


|
| Record name | 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187997-07-5 |
Source


|
| Record name | 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cyclo[N(Me)Ala-DL-OAbu(CN)-DL-Leu(5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(5-Pr)]](/img/structure/B576216.png)
![1H-Pyrazolo[4,3-D]pyrimidin-7(7AH)-one](/img/structure/B576217.png)
![2-[(3,4-Dichlorophenyl)methyl]-1H-imidazole](/img/structure/B576220.png)


